Sodium 2-Methoxy-2-oxoethanesulfonate

Vue d'ensemble

Description

Sodium 2-Methoxy-2-oxoethanesulfonate is a chemical compound with the molecular formula C3H5NaO5S and a molecular weight of 176.12 g/mol . It is a water-soluble compound commonly used as a reducing agent and protective agent in various industrial and pharmaceutical applications. This compound is also known for its fungicidal and ovicidal properties, making it useful in agricultural settings .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Sodium 2-Methoxy-2-oxoethanesulfonate can be synthesized through the reaction of methyl bromoacetate with sodium sulfite . The reaction typically involves the following steps:

- The reaction mixture is heated to facilitate the formation of the desired product.

- The product is then isolated and purified through crystallization or other suitable methods.

Methyl bromoacetate: is reacted with in an aqueous medium.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions

Sodium 2-Methoxy-2-oxoethanesulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: It acts as a reducing agent in certain chemical reactions.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Sodium borohydride or lithium aluminum hydride.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, reduced forms of the compound, and substituted products depending on the specific reagents and conditions used .

Applications De Recherche Scientifique

Chemical Properties and Structure

Sodium 2-Methoxy-2-oxoethanesulfonate is characterized by its sulfonate group, which enhances its solubility in water and makes it a versatile compound for various applications. The molecular structure allows for interactions with biological systems, making it a candidate for drug development and biochemical assays.

Biochemical Studies

This compound is often utilized in biochemical assays due to its ability to modify protein structures and interactions. Its sulfonate group can act as a stabilizing agent for proteins, influencing their activity and stability in various experimental conditions.

Drug Development

The compound has been investigated for its potential use in pharmaceuticals. For instance, related sulfonamide compounds have shown promising anticancer properties. Research indicates that modifications to the sulfonamide structure can enhance bioavailability and cytotoxicity against cancer cell lines . this compound could serve as a scaffold for developing new anticancer agents by altering substituents to optimize therapeutic efficacy.

Pesticide Metabolite Studies

This compound has been studied in the context of pesticide degradation. It serves as a metabolite of certain herbicides, such as metolachlor, which is frequently detected in agricultural runoff . Understanding the behavior of this compound in aquatic systems is crucial for assessing environmental impact and developing strategies for mitigating pesticide contamination.

Water Quality Monitoring

Due to its solubility and persistence in water bodies, this compound can be used as an indicator compound in water quality monitoring programs. Its presence can help assess the extent of agricultural runoff and the effectiveness of water treatment processes.

Anticancer Activity of Sulfonamide Derivatives

A study focused on a series of sulfonamide derivatives demonstrated that specific modifications led to enhanced cytotoxicity against various cancer cell lines . The findings suggest that this compound could be part of a larger class of compounds with potential therapeutic applications.

Environmental Fate of Herbicides

Research conducted over several years has tracked the fate of metolachlor and its metabolites, including this compound, in agricultural watersheds . The study revealed significant insights into how these compounds degrade and persist in the environment, informing regulatory practices and environmental protection efforts.

Mécanisme D'action

The mechanism of action of Sodium 2-Methoxy-2-oxoethanesulfonate involves its ability to donate electrons, making it an effective reducing agent . It interacts with molecular targets such as enzymes and proteins, stabilizing them and preventing oxidative damage . The compound’s sulfonate group also plays a role in its reactivity and interaction with other molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

Sodium 2-Methoxy-2-oxoethanesulfonate: Known for its reducing and protective properties.

Sodium Methanesulfonate: Another sulfonate compound with similar applications but different reactivity.

Sodium Ethanesulfonate: Used in similar industrial applications but with distinct chemical properties.

Uniqueness

This compound is unique due to its specific combination of a methoxy group and a sulfonate group, which imparts distinct chemical reactivity and stability. This makes it particularly useful in applications requiring both reducing and protective properties .

Activité Biologique

Sodium 2-Methoxy-2-oxoethanesulfonate, also known as a sulfonic acid derivative, has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, drawing from various scientific sources.

Chemical Structure and Properties

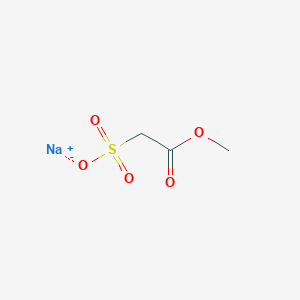

This compound is characterized by its sulfonate group, which contributes to its solubility and reactivity in biological systems. The chemical structure can be represented as follows:

This compound is typically used in various biochemical applications due to its ability to interact with biological macromolecules.

Mechanisms of Biological Activity

Research indicates that this compound exhibits antioxidant and antimicrobial properties. Its mechanism of action primarily involves the modulation of oxidative stress responses and the inhibition of microbial growth.

- Antioxidant Activity : The compound has been shown to enhance the activity of antioxidant enzymes, thereby protecting cells from oxidative damage. This activity is crucial in preventing cellular aging and various diseases associated with oxidative stress.

- Antimicrobial Properties : Studies demonstrate that this sulfonate can inhibit the growth of certain bacteria and fungi, making it a candidate for use in antimicrobial formulations.

Cytotoxicity Studies

A notable study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 µM, depending on the cell line tested. The findings are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Induction of apoptosis |

| MCF-7 (Breast) | 20 | Disruption of mitochondrial function |

| A549 (Lung) | 25 | Inhibition of cell proliferation |

Case Studies

- Case Study on Hepatotoxicity : A study involving rat hepatocytes demonstrated that exposure to this compound resulted in a dose-dependent decrease in cell viability, indicating potential hepatotoxic effects at higher concentrations. The study highlighted the importance of monitoring liver function during therapeutic applications.

- Environmental Impact Assessment : Research on the degradation products of this compound suggests that while it has beneficial biological activities, its environmental persistence could pose risks to aquatic ecosystems. Monitoring its concentration in water bodies is essential for assessing ecological impacts.

Propriétés

IUPAC Name |

sodium;2-methoxy-2-oxoethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O5S.Na/c1-8-3(4)2-9(5,6)7;/h2H2,1H3,(H,5,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBRPXWDTRIWHQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635747 | |

| Record name | Sodium 2-methoxy-2-oxoethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29508-16-5 | |

| Record name | Sodium 2-methoxy-2-oxoethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.